molecular formula C16H20N2O2S3 B4036717 N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE

N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE

Cat. No.: B4036717
M. Wt: 368.5 g/mol
InChI Key: IEOPQVFRKBTBGJ-UHFFFAOYSA-N
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Description

N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed to facilitate electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE is unique due to its specific structure, which combines multiple thiophene rings with a propanamide backbone. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]sulfanyl-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S3/c19-15(17-11-13-3-1-7-22-13)5-9-21-10-6-16(20)18-12-14-4-2-8-23-14/h1-4,7-8H,5-6,9-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOPQVFRKBTBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CCSCCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
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N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
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N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
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N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
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N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
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N-[(THIOPHEN-2-YL)METHYL]-3-[(2-{[(THIOPHEN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE

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